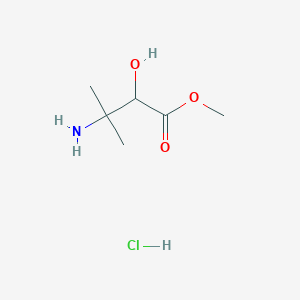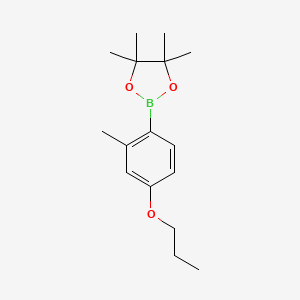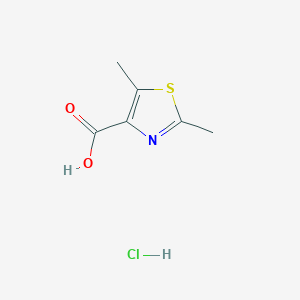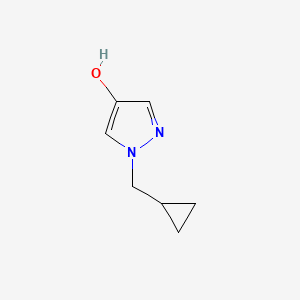![molecular formula C9H10ClN3 B1432103 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine CAS No. 1320266-90-7](/img/structure/B1432103.png)
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine
説明
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine, also known as CIP, is a heterocyclic aromatic compound, classified as an isoxazole derivative. It is a colorless crystalline solid that is soluble in water and ethanol. CIP is a widely used compound in scientific research and has a variety of applications.
科学的研究の応用
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine has a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in nerve signal transmission. This compound has also been used as a fluorescent probe for studying oxidative damage in cells. This compound has been used to study the role of nitric oxide in cell death, and as a tool for studying the effects of ultraviolet radiation on skin cells. In addition, this compound has been used to study the effects of various drugs on the nervous system.
作用機序
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine has several mechanisms of action. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in nerve signal transmission. This compound also has antioxidant properties, which can protect cells from oxidative damage. This compound has been found to inhibit the production of nitric oxide, which is involved in cell death. In addition, this compound has been found to interact with various drugs, affecting their absorption, distribution, metabolism, and excretion.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in nerve signal transmission. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage. This compound has been found to inhibit the production of nitric oxide, which is involved in cell death. In addition, this compound has been found to interact with various drugs, affecting their absorption, distribution, metabolism, and excretion.
実験室実験の利点と制限
The use of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine in laboratory experiments has several advantages and limitations. One advantage is that this compound is a relatively stable compound, which makes it suitable for use in experiments. It is also relatively inexpensive, making it an attractive choice for researchers. Additionally, this compound is soluble in water and ethanol, making it easy to work with.
However, there are some limitations to the use of this compound in laboratory experiments. This compound is a highly reactive compound, which can make it difficult to work with. Additionally, this compound is a toxic compound, and should be handled with care. Finally, this compound can react with other compounds, which can affect the results of experiments.
将来の方向性
There are a number of potential future directions for the use of 8-Chloro-3-isopropylimidazo[1,5-a]pyrazine. One potential direction is to use this compound as a tool for studying the effects of ultraviolet radiation on skin cells. Additionally, this compound could be used to study the role of nitric oxide in cell death. This compound could also be used to study the effects of various drugs on the nervous system. Finally, this compound could be used to study the effects of oxidative damage on cells.
特性
IUPAC Name |
8-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)9-12-5-7-8(10)11-3-4-13(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPWIGBWIYVTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2N1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B1432023.png)

![[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1432026.png)




![4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1432035.png)

![diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1432040.png)


